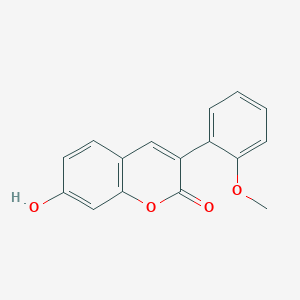
Suc-Ala-Pro-Ala-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Pro-Ala-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically begins with the protection of the amino groups using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached using p-nitrophenyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .
Analyse Chemischer Reaktionen
Types of Reactions
Suc-Ala-Pro-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
Enzymes: Chymotrypsin, elastase, cathepsin G, subtilisins, and other serine proteases.
Buffers: Commonly used buffers include Tris-HCl, HEPES, and phosphate buffers at pH 7.5-8.0.
Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and water.
Major Products
The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color under alkaline conditions and can be quantified by measuring absorbance at 405 nm .
Wissenschaftliche Forschungsanwendungen
Suc-Ala-Pro-Ala-pNA is widely used in scientific research for various applications:
Biochemistry: Used as a substrate in enzyme assays to measure the activity of proteolytic enzymes such as chymotrypsin and elastase.
Molecular Biology: Employed in studies involving protein-protein interactions and enzyme kinetics.
Industry: Applied in the development of enzyme inhibitors and in the quality control of enzyme preparations.
Wirkmechanismus
Suc-Ala-Pro-Ala-pNA acts as a substrate for proteolytic enzymes. The mechanism involves the binding of the substrate to the active site of the enzyme, followed by the cleavage of the peptide bond between the alanine and p-nitroanilide groups. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically. The molecular targets include serine proteases such as chymotrypsin and elastase, which recognize and hydrolyze the specific peptide sequence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another substrate for chymotrypsin and elastase, differing by the presence of phenylalanine instead of alanine.
Suc-Ala-Ala-Ala-pNA: Used to assay elastase activity, with three alanine residues instead of the proline and alanine combination.
Suc-Ala-Pro-pNA: A simpler substrate with one less alanine residue.
Uniqueness
Suc-Ala-Pro-Ala-pNA is unique due to its specific peptide sequence, which provides a balance between substrate specificity and ease of detection. The presence of the p-nitroanilide group allows for straightforward quantification of enzyme activity, making it a valuable tool in various biochemical and diagnostic applications .
Eigenschaften
CAS-Nummer |
72682-79-2 |
|---|---|
Molekularformel |
C21H27N5O8 |
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
4-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H27N5O8/c1-12(19(30)24-14-5-7-15(8-6-14)26(33)34)23-20(31)16-4-3-11-25(16)21(32)13(2)22-17(27)9-10-18(28)29/h5-8,12-13,16H,3-4,9-11H2,1-2H3,(H,22,27)(H,23,31)(H,24,30)(H,28,29)/t12-,13-,16-/m0/s1 |
InChI-Schlüssel |
NRPFSJAQJJYJLT-XEZPLFJOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CCC(=O)O |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13415494.png)
![2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13415496.png)
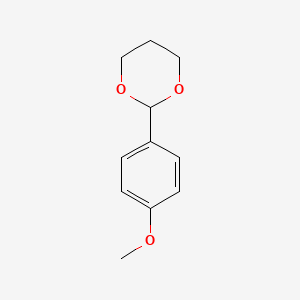

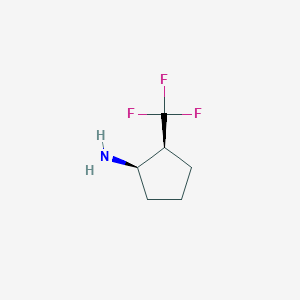
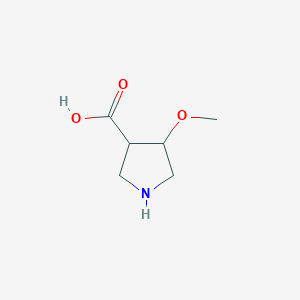
![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)
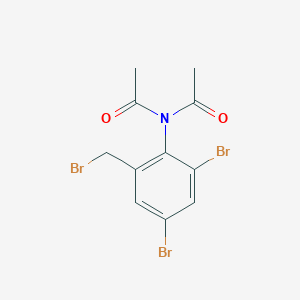
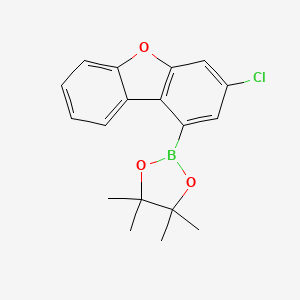

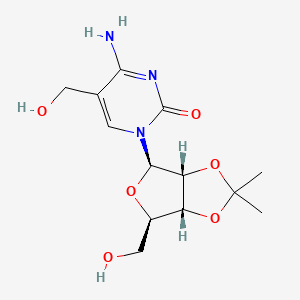
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)
